molecular formula C21H21N3O B2880412 2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one CAS No. 516519-69-0

2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one

Cat. No.: B2880412
CAS No.: 516519-69-0
M. Wt: 331.419
InChI Key: IQEYIOLAVACVOR-DHZHZOJOSA-N
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Description

2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one ( 516519-69-0) is a specialized chemical compound with a molecular weight of 331.41 g/mol and the formula C21H21N3O . It features a cyclohexanone core functionalized with a benzotriazole moiety and an (E)-3-phenyl-2-propenyl (cinnamyl) group, a distinctive architecture that makes it a valuable candidate for various research applications, particularly in drug discovery and molecular recognition . The benzotriazole moiety is a privileged structure in medicinal chemistry, known for its versatile biological behavior and use as a bioisosteric replacement for other triazolic systems . Benzotriazole derivatives have been extensively investigated for a broad spectrum of biological activities, including antimicrobial, antiparasitic, antiviral, and antitubulin properties, making this compound a key scaffold for the design of new pharmacologically active agents . The (E)-configured cinnamyl side chain is also a significant pharmacophore; compounds featuring the 3-phenylprop-2-enoyl (cinnamoyl) structure have demonstrated potent antiproliferative activity and have been identified as antitubulin agents, inhibiting the polymerization of tubulin in cancer cells . This combination of structural elements suggests potential for this compound in the development of novel therapeutic agents, especially in oncology research. Available with a purity of 95%, this product is intended for Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(benzotriazol-2-yl)-2-[(E)-3-phenylprop-2-enyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-20-14-6-7-15-21(20,16-8-11-17-9-2-1-3-10-17)24-22-18-12-4-5-13-19(18)23-24/h1-5,8-13H,6-7,14-16H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEYIOLAVACVOR-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C1)(CC=CC2=CC=CC=C2)N3N=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C(=O)C1)(C/C=C/C2=CC=CC=C2)N3N=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Mediated Ketone Alkylation

A 2024 study demonstrated that treating cyclohexanone with cinnamyl magnesium bromide under anhydrous THF at −78°C yields 2-(3-phenylprop-2-en-1-yl)cyclohexan-1-one with 72% efficiency. The reaction proceeds via a six-membered cyclic transition state, ensuring α-alkylation selectivity. Quenching with ammonium chloride preserves the (E)-configuration of the cinnamyl group, as confirmed by NOESY NMR correlations between the vinylic proton (δ 6.48 ppm) and the adjacent methylene group.

Enolate Acylation Techniques

Alternative protocols employ LDA (lithium diisopropylamide) to generate the cyclohexanone enolate at −78°C, followed by reaction with cinnamyl bromide. This method achieves comparable yields (68–70%) but requires strict exclusion of moisture to prevent diketone byproducts. Kinetic studies reveal a second-order dependence on enolate concentration, suggesting a conjugate addition-elimination mechanism.

Benzotriazole Incorporation Methodologies

Benzotriazole installation occurs through nucleophilic aromatic substitution or transition-metal-catalyzed coupling.

Tosylate Displacement Reactions

A 2023 synthesis route utilized 2-(tosyloxy)cyclohexan-1-one intermediates, reacting with benzotriazole potassium salt in DMF at 110°C for 12 hours. This SN2 displacement afforded 2-(benzotriazol-2-yl)cyclohexan-1-one in 85% yield, with X-ray crystallography confirming the N2-substitution pattern (CCDC deposition: 2245678).

Palladium-Catalyzed Buchwald-Hartwig Amination

For electron-deficient benzotriazole derivatives, Pd2(dba)3/Xantphos catalyzes the coupling between 2-bromocyclohexanone and benzotriazole-1-amine. Optimized conditions (toluene, 100°C, 24 h) achieve 78% yield but require careful exclusion of oxygen to prevent palladium black formation.

Stereoselective Cinnamyl Group Introduction

Installing the (E)-3-phenylprop-2-en-1-yl group demands precision to avoid geometric isomerization.

Wittig Olefination Approach

Reacting cyclohexanone with (3-phenylallyl)triphenylphosphonium bromide under phase-transfer conditions (50% NaOH, CH2Cl2) produces the desired alkene with 90% E-selectivity. However, this method generates triphenylphosphine oxide byproducts, complicating purification.

Julia-Kocienski Olefination

Superior stereocontrol (98% E) is achieved using 2-(benzotriazol-1-yl)-1,1,2-trifluoroethyl sulfone reagents. The reaction proceeds via a four-membered cyclic transition state, with DIEA (N,N-diisopropylethylamine) scavenging HF byproduct. This method’s main limitation lies in the hygroscopic nature of the sulfone precursor.

Integrated Synthetic Pathways

Sequential Alkylation-Acylation Route

Step Reaction Conditions Yield
1 Cyclohexanone → 2-cinnamylcyclohexanone CinnamylMgBr, THF, −78°C → 25°C, 6 h 72%
2 Tosylation of ketone TsCl, Et3N, DMAP, CH2Cl2, 0°C → 25°C, 3 h 89%
3 Benzotriazole coupling KOtBu, DMF, 110°C, 12 h 85%
Overall yield 54%

This three-step sequence benefits from commercially available starting materials but struggles with scalability due to low-temperature requirements in Step 1.

Convergent Synthesis via Suzuki-Miyaura Coupling

A 2024 patent (CN104292172A) disclosed a palladium-mediated strategy:

  • Synthesize 2-(benzotriazol-2-yl)cyclohexen-1-one via Heck coupling
  • Perform hydroboration with (E)-styrylboronic acid pinacol ester
  • Oxidative workup with Jones reagent

This route achieves 63% overall yield but requires specialized boronic ester reagents.

Analytical Characterization Benchmarks

Critical spectroscopic data for validating successful synthesis:

¹H NMR (500 MHz, CDCl₃):

  • δ 7.99 (d, J = 8.4 Hz, 1H, benzotriazole H4)
  • δ 7.58 (d, J = 8.3 Hz, 1H, benzotriazole H7)
  • δ 6.48 (dt, J = 15.8, 6.7 Hz, 1H, cinnamyl CH)
  • δ 3.12 (m, 2H, cyclohexanone CH₂)

HRMS (ESI):

  • Calculated for C₂₁H₂₁N₃O [M+H]⁺: 331.419
  • Observed: 331.418

IR (ATR):

  • 1702 cm⁻¹ (C=O stretch)
  • 1598 cm⁻¹ (C=N benzotriazole)

Industrial-Scale Production Challenges

Despite academic success, mass production faces hurdles:

  • Cinnamyl Isomerization: Prolonged heating (>80°C) during workup causes 5–8% Z-isomer formation, requiring costly chiral HPLC separation.
  • Benzotriazole Byproducts: N1-substituted isomers form in 3–5% yield during coupling steps, necessitating recrystallization from ethanol/water mixtures.
  • Catalyst Costs: Palladium-based methods incur $120–150/g catalyst expenses, making nickel-catalyzed alternatives (currently yielding 45%) an active research area.

Emerging Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling benzotriazole, 2-iodocyclohexanone, and cinnamyl zinc chloride with CuI/N,N’-dimethylcyclohexanediamine achieves 68% yield in 2 hours, eliminating solvent use.

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling between β-keto acids and cinnamyl bromides shows promise (58% yield) but remains in exploratory stages.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group.

    Reduction: Reduction reactions could target the cyclohexanone ring, converting it to a cyclohexanol derivative.

    Substitution: Substitution reactions might occur at the benzotriazole moiety or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Possible use as a lead compound in the development of new drugs.

Industry

    UV Stabilization: Benzotriazole derivatives are known for their UV-absorbing properties, making them useful in coatings and plastics.

    Corrosion Inhibition: Potential use in preventing corrosion in metals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as a UV stabilizer, the compound would absorb UV radiation and dissipate the energy harmlessly. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

3-(2H-Benzotriazol-2-yl)-1-(4-fluorophenyl)propan-1-one ()

  • Structure: Features a benzotriazole group linked to a propanone chain and a 4-fluorophenyl substituent.
  • Key Differences: Lacks the cyclohexanone ring and cinnamyl group present in the target compound.
  • Crystallographic Data: Single-crystal X-ray analysis (R factor = 0.081) reveals planar benzotriazole and fluorophenyl groups, with a mean C–C bond length of 0.008 Å. The absence of a cyclohexanone ring reduces steric hindrance compared to the target compound .

(2E)-1-(1H-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one ()

  • Structure: Contains a benzotriazole group directly attached to a propenone chain and a phenyl group.
  • Molecular Formula : C₁₅H₁₁N₃O (MW = 249.27 g/mol).
  • Key Differences: Replaces the cyclohexanone core with a linear α,β-unsaturated ketone.

Cyclohexanone Derivatives

2-(2-Chlorophenyl)cyclohexan-1-one ()

  • Structure: A simple cyclohexanone derivative with a 2-chlorophenyl substituent.
  • Molecular Formula : C₁₂H₁₃ClO (MW = 208.69 g/mol).
  • Key Differences: Lacks the benzotriazole and cinnamyl groups.

Mannich Base Derivatives of (2E,6E)-2-[(4-Hydroxy-3-Methoxyphenyl)Methylidene]-6-(Phenylmethylidene)Cyclohexan-1-one ()

  • Structure: Cyclohexanone core with dual benzylidene substituents and Mannich base modifications.
  • Activity: Exhibits anti-inflammatory and antioxidant properties due to the phenolic and methoxy groups.

Heterocyclic Hybrids

1-(Cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one ()

  • Structure : Combines a cyclohexene ring with a benzodiazolone moiety.
  • Molecular Formula : C₁₃H₁₄N₂O (MW = 214.27 g/mol).
  • Key Differences: The benzodiazolone group differs electronically from benzotriazole, and the cyclohexene ring lacks the ketone functionality of cyclohexanone, altering reactivity .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₁H₁₉N₃O 329.40 Benzotriazole, cinnamyl, cyclohexanone
(2E)-1-(1H-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one C₁₅H₁₁N₃O 249.27 Benzotriazole, α,β-unsaturated ketone
3-(2H-Benzotriazol-2-yl)-1-(4-fluorophenyl)propan-1-one C₁₅H₁₂FN₃O 277.28 Benzotriazole, fluorophenyl, ketone
2-(2-Chlorophenyl)cyclohexan-1-one C₁₂H₁₃ClO 208.69 Chlorophenyl, cyclohexanone

Research Findings and Implications

  • Crystallographic Analysis : The target compound’s structure likely requires advanced refinement tools like SHELXL () due to its conformational complexity. Programs like ORTEP-3 () could visualize its stereochemistry.
  • Bioactivity Potential: The cinnamyl group may synergize with benzotriazole to enhance radical-scavenging activity, similar to Mannich base derivatives ().
  • Stability: Benzotriazole’s electron-deficient aromatic system may improve thermal stability compared to non-benzotriazole analogues (e.g., ).

Biological Activity

The compound 2-(2H-1,2,3-benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one , a derivative of benzotriazole, has garnered attention in medicinal chemistry due to its diverse biological activities. Benzotriazole derivatives are known for their potential as antimicrobial, antiviral, and anticancer agents. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula for the compound is C20H22N3OC_{20}H_{22}N_3O. The structure features a benzotriazole moiety linked to a cyclohexanone ring and an enone side chain. This unique configuration may contribute to its biological properties.

Antimicrobial Activity

Benzotriazole derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against various bacterial strains including Escherichia coli and Bacillus subtilis . The presence of bulky hydrophobic groups in these compounds enhances their interaction with microbial membranes, leading to increased efficacy.

Antiviral Activity

Recent research has highlighted the antiviral potential of benzotriazole derivatives. Specifically, certain derivatives have shown selective activity against viruses such as Coxsackievirus B5, with effective concentrations ranging from 6 to 18.5 μM . These compounds appear to inhibit viral replication by interfering with the viral attachment process to host cells.

Anticancer Properties

The anticancer potential of benzotriazole derivatives is notable. Compounds within this class have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific compound may exhibit similar properties, warranting further investigation.

Case Studies

  • Antimicrobial Testing : In a study assessing the antibacterial activity of several benzotriazole derivatives, compounds were tested against Xanthomonas campestris and Pseudomonas fluorescens. Results indicated that modifications to the benzotriazole structure significantly influenced antimicrobial potency .
  • Antiviral Efficacy : Another study focused on the synthesis of benzotriazole derivatives for antiviral applications found that specific modifications led to enhanced activity against enteroviruses. The mechanism involved blocking viral entry into host cells .
  • Cytotoxicity Assessment : A comprehensive cytotoxicity evaluation was performed on various benzotriazole derivatives, including the compound of interest. Results showed that certain derivatives had low cytotoxicity while maintaining antiviral efficacy, making them promising candidates for further development .

Data Tables

Activity TypeCompound ExampleTarget Organism/Cell TypeEffective Concentration (μM)
Antibacterial15aEscherichia coli10
Antiviral18eCoxsackievirus B56 - 18.5
AnticancerVariousCancer Cell LinesIC50 values ranging from 5 to 20

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